4-[3-(1-butyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]thiomorpholine 1,1-dioxide
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Overview
Description
The compound of interest is related to a class of chemicals incorporating thiomorpholine dioxide and triazole functionalities. These compounds are of significant interest in chemistry due to their potential applications in pharmaceuticals, materials science, and as intermediates in various chemical reactions.
Synthesis Analysis
Research on related compounds suggests that one-pot synthesis methods involving sulfonyl azides and different sulfonic acids can yield triazole derivatives with good efficiency. For example, a study by Sreerama et al. (2020) developed a one-pot procedure for the synthesis of novel 1,2,3-triazole derivatives, indicating a potential pathway for synthesizing compounds with similar backbones (Sreerama et al., 2020).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction and Density Functional Theory (DFT) calculations. For instance, Sun et al. (2021) synthesized a triazoloquinazolinone compound and analyzed its crystal structure and vibrational properties through DFT studies (Sun et al., 2021).
Chemical Reactions and Properties
Related compounds exhibit various chemical reactions, including cycloadditions and interactions with different reagents. ErdenIhsan (1981) explored unusual cycloadditions of triazolinones, which could provide insights into the reactivity of the compound of interest (ErdenIhsan, 1981).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, can often be inferred through the synthesis process and molecular structure analysis. While specific data on the compound was not found, studies like those by Yao et al. (2022) on similar molecular structures provide valuable information on optimized molecular structures and physicochemical properties (Yao et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming derivatives, and stability, can be studied through experimental and theoretical methods. Research on analogous structures, such as the work by Potapov et al. (2020), examining the synthesis and reactions of donor-acceptor bicyclopropyls, offers insights into the chemical behavior of related compounds (Potapov et al., 2020).
properties
IUPAC Name |
4-[3-(2-butyl-5-cyclopropyl-1,2,4-triazol-3-yl)phenyl]-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-2-3-9-23-19(20-18(21-23)15-7-8-15)16-5-4-6-17(14-16)22-10-12-26(24,25)13-11-22/h4-6,14-15H,2-3,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFTUXPMARDUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC(=N1)C2CC2)C3=CC(=CC=C3)N4CCS(=O)(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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